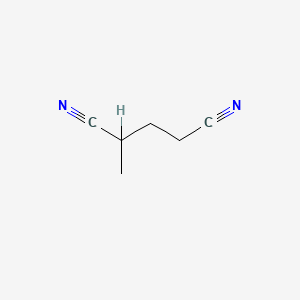

2-Methylglutaronitrile

Cat. No. B7801623

Key on ui cas rn:

28906-50-5

M. Wt: 108.14 g/mol

InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06870038B2

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.

Name

calcium acetate

Quantity

1 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

CNC(CC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.02 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

calcium acetate

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

14.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C#N)CCC#N

|

|

Name

|

|

|

Quantity

|

68.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred at 30° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was filtered (0.22 μm)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was complete in less than 2.5 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C#N)CCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].C(#N)C(CCC(=O)[O-])C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06870038B2

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.

Name

calcium acetate

Quantity

1 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Ca+2].[C:6]([O-:9])(=[O:8])[CH3:7].[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].C[NH:19][C:20](=[O:23])[CH2:21][CH3:22].[OH2:24]>Cl>[CH3:10][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[C:12]#[N:13].[NH4+:19].[C:12]([CH:11]([CH3:14])[CH2:10][CH2:2][C:1]([O-:4])=[O:3])#[N:13].[NH4+:13].[NH4+:13].[CH3:22][CH:21]([CH2:1][CH2:7][C:6]([O-:9])=[O:8])[C:20]([O-:23])=[O:24] |f:0.1.2,8.9,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

CNC(CC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.02 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

calcium acetate

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

14.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C#N)CCC#N

|

|

Name

|

|

|

Quantity

|

68.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred at 30° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was filtered (0.22 μm)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was complete in less than 2.5 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C#N)CCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].C(#N)C(CCC(=O)[O-])C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[NH4+].CC(C(=O)[O-])CCC(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |